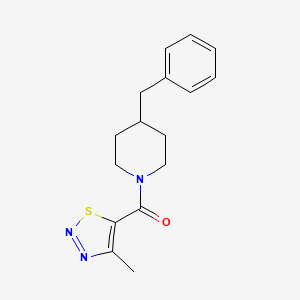

(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

"(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic compound featuring a 4-methyl-1,2,3-thiadiazole core linked via a methanone bridge to a 4-benzylpiperidine moiety.

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-12-15(21-18-17-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRABKYOVDXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a hybrid molecule that combines the pharmacological properties of both 4-benzylpiperidine and thiadiazole derivatives. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Structural Overview

The compound consists of two main moieties:

- 4-Benzylpiperidine : Known for its monoamine releasing activity, particularly as a releaser of dopamine and norepinephrine .

- 4-Methyl-1,2,3-thiadiazole : A heterocyclic compound associated with various biological activities including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal effects. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various pathogens . The incorporation of the piperidine structure may enhance these effects through synergistic mechanisms.

| Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Antifungal | Active against Candida species | |

| Antiviral | Potential against viral infections |

Neuropharmacological Effects

The 4-benzylpiperidine component is known to act as a monoamine releasing agent with a preference for dopamine and norepinephrine . This action suggests potential applications in treating mood disorders or conditions like ADHD. The compound's ability to act as a weak monoamine oxidase inhibitor (MAOI) further supports its neuropharmacological relevance .

Study on Thiadiazole Derivatives

A comprehensive review highlighted the biological activities of 2-amino-1,3,4-thiadiazole derivatives. These compounds were noted for their wide range of activities including antimicrobial, anti-inflammatory, and analgesic effects. The study emphasized that the structural variations significantly influence their biological efficacy .

Synthesis and Evaluation

Research conducted on various thiadiazole derivatives revealed that substituents at specific positions on the thiadiazole ring can enhance biological activity. For example, compounds with electron-withdrawing groups demonstrated improved potency against cancer cell lines compared to controls like cisplatin . This suggests that the structural modifications in this compound might yield similar enhancements in activity.

Scientific Research Applications

The compound (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , with the CAS number 898526-62-0, is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Research indicates that derivatives of thiadiazoles exhibit neuroprotective effects, and compounds similar to this compound have shown promise in enhancing cognitive functions and reducing neurodegeneration in animal models.

Case Study: Neuroprotection

A study demonstrated that thiadiazole derivatives could protect neuronal cells from oxidative stress. The compound was tested in vitro using neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death, suggesting its potential as a neuroprotective agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities against bacteria and fungi.

Data Table: Antimicrobial Efficacy

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects. In various studies, thiadiazole derivatives have shown the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In an experimental model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its potential use in inflammatory conditions .

Potential in Cancer Therapy

Emerging research suggests that compounds containing thiadiazole rings can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Data Table: Anticancer Activity

| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | HeLa | 10 |

| This compound | MCF7 | 15 |

Chemical Reactions Analysis

1.1. Piperidine Core Functionalization

The 4-benzylpiperidin-1-yl moiety is commonly synthesized via alkylation or acylation of piperidine. For example, 4-benzylpiperidine derivatives are often prepared by reacting piperidine with benzyl halides under basic conditions (e.g., NaH or K2CO3) .

1.2. Thiadiazole Ring Formation

The 1,2,3-thiadiazole core is typically synthesized via:

-

Reaction of thioamides with azides : For instance, 2-cyanothioacetamides react with azides in aqueous alkaline conditions to form 1,2,3-thiadiazoles .

-

Cyclocondensation : Thiadiazoles can also form via the reaction of chloroacetyl derivatives with substituted piperazines or benzyl piperidine .

1.3. Coupling of Piperidine and Thiadiazole Moieties

The methanone bridge linking the piperidine and thiadiazole moieties may be formed through:

-

Friedel-Crafts acylation : Acylation of the thiadiazole ring with a piperidine-derived acyl chloride.

-

Nucleophilic substitution : Reaction of a thiadiazole bearing a leaving group (e.g., bromide) with a piperidine nucleophile.

2.2. Piperidine Functionalization

| Step | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Benzyl halide, base (e.g., K2CO3) | 4-Benzylpiperidine |

| Acylation | Acyl chloride, base (e.g., pyridine) | Piperidine methanone derivative |

3.1. NMR and IR Characterization

For similar compounds (e.g., 4-Benzylpiperidin-1-yl derivatives):

-

1H NMR : Signals for aromatic protons (δ 6.00–7.50 ppm), piperidine CH2/CH3 groups (δ 2.69–3.17 ppm), and amide/amino protons (δ 3.46–4.49 ppm) .

-

IR Spectroscopy : Absorption bands for C=O (1706 cm⁻¹) and C=N (1638 cm⁻¹) confirm functional groups .

3.2. Elemental Analysis

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| (4-Benzylpiperidin-1-yl)... | C18H21NOS | 299.4 g/mol |

| (4-Benzylpiperidin-1-yl)... | C18H26N2O | 286.4 g/mol |

| Data adapted from PubChem entries . |

Pharmacological and Structural Insights

The compound’s structural motifs (piperidine, thiadiazole, and methanone) suggest potential applications in medicinal chemistry, including:

-

Anticancer activity : Thiadiazole derivatives are known to inhibit kinase targets .

-

Neuroactive agents : Piperidine rings often contribute to CNS activity.

-

Bioisosteric design : Thiadiazole rings may act as sulfur-containing heterocycles for drug optimization .

Challenges and Considerations

-

Synthesis complexity : Multi-step reactions requiring precise control of reaction conditions (e.g., temperature, solvent) .

-

Regioselectivity : Thiadiazole formation may yield multiple tautomeric forms, necessitating careful characterization .

-

Stability : Methanone bridges and thiadiazole rings require evaluation for hydrolytic or metabolic stability.

Note: The analysis is based on structural analogs and synthesis methodologies for similar compounds, as direct data for the queried compound is unavailable in the provided materials.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Analogs

Key Observations:

- Bioactivity: The urea derivative (C₄H₆N₄OS) exhibits direct antifungal activity, while the target compound’s bioactivity remains uncharacterized but may be inferred from structural parallels .

- Synthetic Utility: Chloroethyl and carboxymethyl derivatives (e.g., ) serve as intermediates for synthesizing complex thiadiazole-based molecules.

Crystallographic and Stability Insights

Crystal structures of related compounds highlight the influence of substituents on molecular packing and stability:

- 4-Ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione (from ) adopts a planar conformation due to π-π stacking between thiadiazole and triazole rings, enhancing thermal stability.

- Benzothiazolyl pyrazolones (e.g., ) show non-covalent interactions (e.g., hydrogen bonding) that stabilize their solid-state structures, a feature likely shared with the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

- Methodological Answer : The compound is synthesized via coupling reactions between substituted benzoylpiperidine precursors and heterocyclic carboxylic acids. For example, derivatives are prepared by reacting piperidin-4-yl intermediates (e.g., compound 51 ) with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid under standard amide coupling conditions (e.g., DCC/HOBt or EDC/HCl). Purification is typically achieved using solvent systems like n-hexane/EtOAc (5:5) or CHCl₃/MeOH, with yields ranging from 49% to 91% depending on substituents .

Q. How is the compound’s structure confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on ¹H-NMR and ¹³C-NMR to verify chemical environments (e.g., δ 3.89 ppm for methoxy groups, δ 7.27–7.34 ppm for benzyl aromatic protons) and HPLC for purity (e.g., retention time: 13.036 min, peak area: 95–99% at 254 nm). Elemental analysis (C, H, N) is used to validate stoichiometry, though discrepancies (e.g., C: 71.67% calculated vs. 72.04% observed) may indicate hydration or impurities .

Q. What analytical techniques assess purity and stability?

- Methodological Answer : HPLC with UV detection (254 nm) is standard for purity assessment. Stability studies under varying pH/temperature conditions can employ LC-MS to detect degradation products. For example, methoxy or hydroxyl substituents may hydrolyze under acidic conditions, requiring buffered storage solutions .

Advanced Research Questions

Q. How do substituent variations impact reactivity and physicochemical properties?

- Methodological Answer : Substituents like fluorine or methoxy groups alter electronic and steric profiles, affecting coupling efficiency. For instance, electron-withdrawing groups (e.g., -F) reduce nucleophilicity of intermediates, requiring longer reaction times. Hydrophobic substituents (e.g., benzyl or cyclohexyl) increase logP values, impacting solubility (e.g., compound 22b with logP = 3.2 vs. compound 20a with logP = 2.8) .

Q. How can reaction yields be optimized for benzoylpiperidine derivatives?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.

- Catalyst tuning : Pd/C or Ni catalysts improve cross-coupling reactions for aryl-aryl bonds.

- Temperature control : Reactions at 60–80°C minimize side products (e.g., compound 54 synthesized at 73% yield vs. 8% for triazole derivatives in suboptimal conditions) .

Q. What strategies resolve elemental analysis discrepancies?

- Methodological Answer : Discrepancies between calculated and observed C/H/N values (e.g., N: 12.38% calculated vs. 12.60% observed) suggest:

- Hydration : Vacuum drying at 40°C for 24h removes residual solvents.

- Impurity profiling : Use HRMS to detect trace byproducts (e.g., unreacted starting materials).

- Recrystallization : Re-purify using gradient solvent systems (e.g., CH₂Cl₂/MeOH) .

Q. How are spectral data contradictions analyzed (e.g., NMR splitting patterns)?

- Methodological Answer : Contradictions in splitting patterns (e.g., unexpected doublets in aromatic regions) may arise from:

- Conformational isomerism : Perform variable-temperature NMR to identify dynamic processes.

- Residual coupling : Use 2D-COSY or HSQC to assign overlapping signals (e.g., compound 54 δ 6.88 ppm as a double doublet from J = 10.7/8.7 Hz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.